molecular formula C10H8N2O2S2 B076724 N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide CAS No. 13097-06-8

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Cat. No.: B076724
CAS No.: 13097-06-8
M. Wt: 252.3 g/mol
InChI Key: RUROHQISFWQEND-UHFFFAOYSA-N
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Description

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a useful research compound. Its molecular formula is C10H8N2O2S2 and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Chemistry Synthesis : N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a related compound, are synthesized using green chemistry principles with nearly quantitative yields, indicating an environmentally friendly approach to producing these compounds (Horishny & Matiychuk, 2020).

  • Antibacterial and Antifungal Activities : Several studies demonstrate the significant antimicrobial properties of these compounds. N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives show anticonvulsant and antibacterial activities (Nikalje et al., 2014); N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides exhibit antimicrobial effects against various pathogens (Incerti et al., 2017).

  • Anticancer Potential : Some derivatives demonstrate anticancer properties. For instance, 4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives show proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015). Another study on 1,3‑thiazolidin‑4‑ones shows significant antiproliferative activity against human renal cell adenocarcinoma cells (Gawrońska-Grzywacz et al., 2018).

  • Anticonvulsant Effects : N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were investigated for their anticonvulsant properties, showing potential in this therapeutic area (Nikalje et al., 2014).

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c13-8-6-16-10(15)12(8)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROHQISFWQEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333104
Record name N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13097-06-8
Record name N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of the benzoyl group on the biological activity of aminorhodanine derivatives?

A1: Research indicates that the introduction of a benzoyl group to the aminorhodanine structure significantly diminishes its biological activity. Specifically, N-Benzoylaminorhodanine [, ] exhibited a loss of both insecticidal and antifungal activities compared to aminorhodanine. This suggests that the free amino group at the N-3 position of aminorhodanine plays a crucial role in its biological activity, and modifications at this position can drastically alter its effects. [, ]

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